molecular formula C14H13N5O2S B2734979 2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894044-47-4

2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2734979
CAS RN: 894044-47-4
M. Wt: 315.35
InChI Key: DESWTFXHGAVWQM-UHFFFAOYSA-N
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Description

2-((6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Applications

The modification of compounds similar to the one has shown remarkable anticancer effects. For instance, alkylurea moiety replacements in specific acetamide groups have led to potent antiproliferative activities against various human cancer cell lines. These compounds, by inhibiting PI3Ks and mTOR, demonstrate reduced acute oral toxicity and efficacious tumor growth inhibition in mouse models, suggesting their potential as anticancer agents with low toxicity (Xiao-meng Wang et al., 2015). Additionally, N-aryl substituted phenyl acetamide analogs of similar structures have been synthesized and tested for their anticancer and antimicrobial activities, further indicating the versatility of these compounds in therapeutic applications (G. Kumar et al., 2019).

Antimicrobial and Antiviral Activities

Compounds derived from or related to the target molecule have shown promising antimicrobial and antiviral properties. For example, new heterocycles incorporating a thiadiazole moiety have been assessed for insecticidal activity against the cotton leafworm, highlighting their potential in pest control (A. Fadda et al., 2017). Furthermore, derivatives of triazolo[4,3-b]pyridazine have demonstrated significant antiviral activity against the hepatitis-A virus, suggesting their potential as antiviral agents (A. H. Shamroukh & Mohamed. A. Ali, 2008).

Other Therapeutic Potentials

Research on triazolo and pyridazine derivatives continues to unveil a range of therapeutic potentials. For example, compounds incorporating the triazolo[4,3-b]pyridazine scaffold have been studied for their antihistaminic activity, suggesting possible applications in treating allergic reactions (M. Gyoten et al., 2003). Moreover, the exploration of these compounds for antinociceptive (pain-relieving) activity has also yielded promising results, indicating their potential in pain management (D. Doğruer et al., 2000).

properties

IUPAC Name

2-[[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-21-11-5-3-2-4-9(11)10-6-7-13-16-17-14(19(13)18-10)22-8-12(15)20/h2-7H,8H2,1H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESWTFXHGAVWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=NN=C3SCC(=O)N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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